molecular formula C7H9N3O3 B1587673 6-Methoxy-N-methyl-3-nitropyridin-2-amine CAS No. 94166-58-2

6-Methoxy-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1587673
CAS No.: 94166-58-2
M. Wt: 183.16 g/mol
InChI Key: RSFNGZVULJTWHW-UHFFFAOYSA-N
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Description

6-Methoxy-N-methyl-3-nitropyridin-2-amine is a nitroaromatic compound that contains a pyridine ring with a methoxy group at the 6-position, a nitro group at the 3-position, and a methylamine group at the 2-position

Scientific Research Applications

6-Methoxy-N-methyl-3-nitropyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

6-Methoxy-N-methyl-3-nitropyridin-2-amine is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation and serious eye damage .

Future Directions

While specific future directions for the research and application of 6-Methoxy-N-methyl-3-nitropyridin-2-amine are not available, the compound’s use as an intermediate in organic synthesis suggests potential applications in the development of new pharmaceuticals and other chemical products .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Methoxy-N-methyl-3-nitropyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain reductases, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors involved in stress responses, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. For example, it has been found to inhibit certain oxidoreductases, leading to a decrease in reactive oxygen species production . This inhibition can have downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can degrade into various byproducts over time, which can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced stress response and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential risks associated with the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . This localization is essential for its biological activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . This localization is directed by targeting signals and post-translational modifications, ensuring that the compound reaches its intended sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-methoxy-2-methylpyridine followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is 6-Methoxy-N-methyl-3-aminopyridin-2-amine.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-nitropyridin-2-amine: Lacks the N-methyl group, which can affect its reactivity and biological activity.

    2-Amino-6-methoxy-3-nitropyridine: Similar structure but with an amino group instead of a methylamine group.

    6-Methoxy-3-nitropyridin-2-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds .

Properties

IUPAC Name

6-methoxy-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-8-7-5(10(11)12)3-4-6(9-7)13-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNGZVULJTWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240913
Record name 6-Methoxy-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94166-58-2
Record name 6-Methoxy-N-methyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94166-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-N-methyl-3-nitropyridin-2-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-N-methyl-3-nitropyridin-2-amine
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Record name 6-methoxy-N-methyl-3-nitropyridin-2-amine
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Synthesis routes and methods I

Procedure details

19 ml of a 28% methanolic solution of sodium methoxide were added dropwise to a solution of 6.00 g of 6-chloro-2-methylamino-3-nitropyridine (prepared as described in Preparation 66) in 120 ml of methanol at room temperature, and the resulting mixture was stirred at room temperature for 3 hours. At the end of this time, the reaction mixture was poured into water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was crystallized by trituration with ethanol, to give 5.34 g of the title compound, melting at 152°-153° C.
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Synthesis routes and methods II

Procedure details

Prepared analogously to example 154a from 2-chloro-6-methoxy-3-nitropyridine and 2 N methylamine (solution in THF) in THF
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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